molecular formula C7H16ClN3O B1422227 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233951-96-6

1-Methyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B1422227
CAS No.: 1233951-96-6
M. Wt: 193.67 g/mol
InChI Key: SEHYRPWWVZJGAG-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)urea hydrochloride ( 1233951-96-6) is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 g/mol . This high-purity urea derivative features a piperidine ring, a privileged scaffold in medicinal chemistry, making it a valuable intermediate for pharmaceutical research and development. The primary research application of this compound is as a key building block in the synthesis of novel therapeutic agents. Its structure is employed in the development of compounds investigated for the treatment of various diseases . The molecule contains both hydrogen bond donor and acceptor sites, which are crucial for interacting with biological targets. Researchers utilize this chemical in lead optimization and structure-activity relationship (SAR) studies to enhance the potency and selectivity of drug candidates. The supplied hydrochloride salt improves the compound's stability and solubility for more convenient handling in various experimental procedures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHYRPWWVZJGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-96-6
Record name Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6
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Record name 3-methyl-1-(piperidin-4-yl)urea hydrochloride
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Preparation Methods

Urea Formation via Reaction of Piperidin-4-yl Amine with Methyl Isocyanate

  • Starting Material : 4-aminopiperidine or its protected derivatives.
  • Reagent : Methyl isocyanate or methyl carbamoyl chloride.
  • Procedure : The amine reacts with methyl isocyanate under controlled temperature (typically 0-25°C) in an inert solvent such as dichloromethane or acetonitrile.
  • Workup : The reaction mixture is quenched, and the product is isolated by filtration or extraction.
  • Salt Formation : The free base is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
  • Purification : Recrystallization from solvents like methyl ethyl ketone or isopropanol to achieve high purity.

This approach is supported by general urea synthesis protocols and is exemplified in related piperidinyl urea compounds described in patent literature for similar structures.

Protection-Deprotection Strategy for Piperidine Amine

  • Protection : The piperidine nitrogen or amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions.
  • Functionalization : The protected amine is reacted with methyl isocyanate to form the urea intermediate.
  • Deprotection : Acidic treatment (e.g., trifluoroacetic acid) removes the Boc group.
  • Salt Formation : The free urea compound is converted to hydrochloride salt.
  • Yield and Purity : This method provides good yields (typically >80%) and high purity after recrystallization.

Alternative Synthetic Routes Using Carbamate Intermediates

  • Using dimethyl dicarbonate or other carbamoyl transfer reagents to generate carbamate intermediates that are subsequently converted to the urea by reaction with methylamine or piperidin-4-yl amines.
  • This method allows for mild reaction conditions and selective formation of the urea bond.
  • Purification involves aqueous workup, organic extraction, drying, and crystallization steps.

Detailed Reaction Conditions and Parameters

Step Conditions Notes
Reaction of amine with methyl isocyanate 0-25°C, inert solvent (DCM, acetonitrile) Slow addition to control exotherm
Protection of amine (optional) Room temperature, Boc anhydride, base Protects amine during urea formation
Deprotection Acidic conditions (TFA in DCM) Removes Boc group cleanly
Salt formation Treatment with HCl in isopropanol or MEK Precipitates stable hydrochloride salt
Purification Recrystallization from MEK, IPA Achieves >98% purity

Research Findings and Analytical Data

  • Purity : High-performance liquid chromatography (HPLC) analysis typically shows purity above 98% after recrystallization.
  • Yield : Overall yields range from 75% to 85% depending on the starting materials and reaction scale.
  • Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, and melting point analysis.
  • Stability : The hydrochloride salt form exhibits improved stability and handling properties compared to the free base.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Yield (%) Purity (%)
Direct urea formation 4-aminopiperidine Methyl isocyanate, HCl Simple, direct synthesis 75-80 >98
Protection-deprotection route Boc-protected 4-aminopiperidine Boc anhydride, methyl isocyanate, TFA, HCl High selectivity, cleaner product 80-85 >98
Carbamate intermediate method 4-aminopiperidine or derivatives Dimethyl dicarbonate, methylamine, HCl Mild conditions, good control 70-80 >97

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that 1-Methyl-3-(piperidin-4-yl)urea hydrochloride exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to standard antibiotics .
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship studies highlight that specific modifications to the piperidine moiety can enhance its efficacy against tumor cells .

Medicine

  • Therapeutic Applications : The compound has been explored for its ability to interact with specific biological targets, potentially modulating enzyme activity involved in metabolic pathways. This interaction may lead to therapeutic effects in various diseases, including cancer and bacterial infections .

Industry

  • Polymer Production : this compound is utilized in the production of polymers and other industrial chemicals, showcasing its versatility beyond pharmaceutical applications .

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target Organism/Cell Line Observations
AntimicrobialStaphylococcus aureusSignificant antibacterial effects observed
AntimicrobialEscherichia coliComparable MIC values to standard antibiotics
AnticancerVarious cancer cell linesInduction of apoptosis; enhanced cytotoxicity compared to traditional chemotherapeutics

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various piperidine derivatives, this compound was found to outperform several other compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential for development into a therapeutic agent for bacterial infections resistant to conventional treatments .

Case Study 2: Cancer Cell Line Studies

Another significant study assessed the compound's cytotoxic effects on different cancer cell lines. Results demonstrated effective induction of cell death through apoptosis mechanisms, indicating potential as an anticancer agent. Further analysis revealed that structural modifications could enhance efficacy against various cancer types .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-methyl-3-(piperidin-4-yl)urea hydrochloride with analogs differing in substituents, physicochemical properties, and applications.

Structural Analogs and Substituent Variations

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Methyl C₉H₁₈ClN₃O 219.71 Intermediate for PI3Kδ inhibitors; modular SAR studies .
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride Isopropyl C₉H₂₀ClN₃O 221.73 Increased lipophilicity; potential for enhanced membrane permeability .
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride 4-Fluorophenyl C₁₂H₁₇ClFN₃O 273.73 Aryl substitution enables π-π interactions; explored in kinase inhibitor scaffolds .
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride Cyclopentyl C₁₁H₂₂ClN₃O 247.77 Bulky substituent; potential for selective target binding .
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea 2-Oxaadamantyl C₁₇H₂₆N₃O₂ 304.41 Adamantane-derived; improved metabolic stability .

Physicochemical Properties

  • Lipophilicity: Methyl and isopropyl analogs exhibit moderate logP values, favoring blood-brain barrier penetration.
  • Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases .

Key Research Findings

  • SAR Insights :
    • Methyl vs. Isopropyl : Isopropyl substitution enhances lipophilicity but may reduce solubility, requiring formulation optimization .
    • Aryl Substituents : 4-Fluorophenyl and 4-methoxyphenyl groups improve target affinity via hydrophobic and electronic interactions .
  • Pharmacokinetics :
    • Adamantane-containing derivatives (e.g., compound 26 in ) exhibit prolonged half-lives due to metabolic stability.
    • Hydrochloride salts generally show superior oral bioavailability compared to free bases .

Biological Activity

1-Methyl-3-(piperidin-4-yl)urea hydrochloride, a compound with the CAS number 1233951-96-6, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring attached to a urea functional group. Its synthesis typically involves the reaction of piperidine derivatives with isocyanates or similar compounds under controlled conditions. This method allows for the introduction of various substituents that can modulate biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Potential : The compound has also been evaluated for its anticancer activity. In vitro studies indicate that it may induce apoptosis in cancer cell lines, enhancing cytotoxicity compared to traditional chemotherapeutics like bleomycin . The structure-activity relationship (SAR) studies reveal that modifications to the piperidine moiety can significantly influence its potency against tumor cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Tested Strains/Cells Effect Reference
AntibacterialStaphylococcus aureusMIC: 12.4 μM
AntibacterialEscherichia coliMIC: 16.1 μM
AnticancerFaDu hypopharyngeal cellsInduces apoptosis
AntiparasiticCryptosporidiumModest efficacy (EC50: 3.8 μM)

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various piperidine derivatives, this compound was found to outperform several other compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The results indicated a clear potential for development into a therapeutic agent for bacterial infections resistant to conventional treatments .

Case Study 2: Cancer Cell Line Studies

Another significant study assessed the compound's cytotoxic effects on different cancer cell lines. The results demonstrated that it could effectively induce cell death through apoptosis mechanisms, suggesting its potential as an anticancer agent. Further SAR analysis indicated that specific structural modifications could enhance its efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride?

  • Methodological Answer : The synthesis typically involves forming the urea linkage between 1-methylpiperidin-4-amine and a carbamate or isocyanate derivative. Coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to activate the carbonyl group, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility and stability compared to the free base, critical for in vitro and in vivo studies. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can confirm salt formation, while logP measurements assess lipophilicity changes .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Structural Confirmation : 1^1H/13^13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification.
  • Salt Content : Ion chromatography or titration to quantify chloride ions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays using MTT or resazurin-based viability tests indicate potential antimicrobial activity (e.g., against E. coli and S. aureus). Anticancer activity is evaluated via cell proliferation assays (e.g., in HeLa or MCF-7 lines). Dose-response curves and IC50_{50} calculations are essential for reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against receptors like serotonin or dopamine transporters identifies potential binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Free energy perturbation (FEP) calculations refine affinity predictions. Validate results with radioligand displacement assays .

Q. What strategies optimize reaction conditions for higher synthetic yields?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or nickel catalysts for coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity.
  • Scale-Up : Continuous flow systems reduce batch variability and improve mixing .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Impurity Profiling : LC-MS identifies contaminants affecting activity.
  • Structural Analogs : Compare with derivatives (e.g., nitro vs. methyl substituents) to isolate structure-activity relationships (SAR) .

Q. What SAR insights guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing receptor binding. Lipophilic groups (e.g., trifluoromethyl) improve membrane permeability.
  • Key Structural Comparisons :
Compound NameUnique FeatureBiological Activity Trend
1-Methyl-3-(piperidin-4-yl)ureaMethyl group increases logPModerate antimicrobial
1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureaNitro group enhances reactivityHigher anticancer activity
  • Synthetic Modifications : Introduce bioisosteres (e.g., morpholine instead of piperidine) to balance solubility and activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-3-(piperidin-4-yl)urea hydrochloride
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1-Methyl-3-(piperidin-4-yl)urea hydrochloride

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